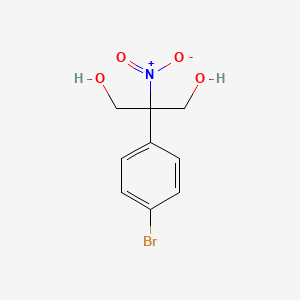

2-(P-BROMOPHENYL)-2-NITRO-1,3-PROPANEDIOL

Description

BenchChem offers high-quality 2-(P-BROMOPHENYL)-2-NITRO-1,3-PROPANEDIOL suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(P-BROMOPHENYL)-2-NITRO-1,3-PROPANEDIOL including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-(4-bromophenyl)-2-nitropropane-1,3-diol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10BrNO4/c10-8-3-1-7(2-4-8)9(5-12,6-13)11(14)15/h1-4,12-13H,5-6H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NUDNCFJMKHVXDX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(CO)(CO)[N+](=O)[O-])Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10BrNO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

90561-94-7 | |

| Record name | 2-(4-bromophenyl)-2-nitropropane-1,3-diol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Novel nitroaldol reaction products containing p-bromophenyl group

Strategic Synthesis of p-Bromophenyl -Nitroalcohols: Catalytic Asymmetry and Synthetic Utility

Executive Summary

The nitroaldol (Henry) reaction serves as a cornerstone in C-C bond formation, particularly for generating

Mechanistic Foundations & Strategic Value

The Henry reaction involves the nucleophilic addition of a nitronate anion (generated from a nitroalkane) to a carbonyl electrophile.[2] When applying this to 4-bromobenzaldehyde, two factors are critical:

-

Electronic Activation: The inductive effect of the bromine atom (

) increases the electrophilicity of the carbonyl carbon compared to unsubstituted benzaldehyde, typically enhancing reaction rates. -

Reversibility (Retro-Henry): The same electronic activation stabilizes the alkoxide intermediate, potentially lowering the barrier for the reverse reaction. High enantiomeric excess (ee) relies on kinetic trapping of the product or thermodynamic control that favors the adduct.

The "Molecular Handle" Strategy

The p-bromophenyl group allows this protocol to serve as a gateway to "Novel" products. Unlike standard phenyl-based nitroaldols, the aryl bromide remains active for downstream functionalization.

-

Pathway A (Standard): Nitro reduction

p-bromo-phenylethanolamines (adrenergic activity). -

Pathway B (Divergent): Pd-catalyzed coupling

Biaryl nitroaldol libraries (novel drug discovery scaffolds).

Catalytic Systems & Stereocontrol

To achieve high enantioselectivity, we utilize a Lewis Acid-Brønsted Base cooperative system. The Copper(II) Acetate – Chiral Diamine complex is the gold standard for this specific substrate due to its ability to form a rigid transition state.

The Catalytic Cycle[3]

-

Complexation: Cu(OAc)

coordinates with the chiral ligand (e.g., a -

Deprotonation: The acetate ligand acts as a mild internal base, deprotonating nitromethane to form a Cu-bound nitronate.

-

Facial Discrimination: The aldehyde coordinates to the copper center. The chiral ligand sterically blocks one face (Re or Si), forcing the nitronate to attack from the exposed trajectory.

-

Product Release: The resulting copper-alkoxide is protonated (often by nitromethane or solvent), regenerating the catalyst.

Figure 1: Catalytic cycle for the asymmetric Henry reaction highlighting the cooperative role of the Copper(II) center and ligand.

Experimental Protocol

This protocol is validated for the synthesis of (R)-1-(4-bromophenyl)-2-nitroethanol . It uses a commercially available chiral ligand system (e.g.,

Reagents & Materials

-

Substrate: 4-Bromobenzaldehyde (1.0 equiv, 185 mg for 1 mmol scale).

-

Nucleophile: Nitromethane (10.0 equiv).[1][4][5][6] Note: Excess drives equilibrium forward.

-

Catalyst Precursor: Cu(OAc)

H -

Ligand:

-N,N'-dimethyl-1,2-cyclohexanediamine (5-10 mol%). -

Solvent: Ethanol (Absolute).

-

Quench: 1N HCl.

Step-by-Step Methodology

-

Catalyst Formation (In-situ):

-

In a flame-dried Schlenk tube under Argon, dissolve Cu(OAc)

H -

Stir at Room Temperature (RT) for 1 hour. The solution typically turns a deep blue, indicating complex formation.

-

-

Reaction Initiation:

-

Add nitromethane (10 mmol, 0.54 mL) to the catalyst solution.

-

Stir for 15 minutes to allow nitronate generation.

-

Add 4-bromobenzaldehyde (1 mmol) in one portion.

-

-

Incubation:

-

Stir at 0°C to 5°C (cryostat controlled). Lower temperatures improve enantioselectivity (ee) by suppressing the non-catalyzed background reaction.

-

Time: 24–48 hours.[3] Monitor by TLC (Hexane:EtOAc 80:20). The aldehyde spot (

) should disappear; product spot appears at

-

-

Work-up:

-

Quench with 1N HCl (2 mL) to break the copper chelate.

-

Extract with Ethyl Acetate (

mL). -

Wash combined organics with Brine, dry over anhydrous Na

SO

-

-

Purification:

-

Flash column chromatography on Silica Gel (230-400 mesh).

-

Eluent: Gradient Hexane

15% EtOAc/Hexane. -

Yield Expectation: 85–92%.

-

ee Expectation: 90–96% (determined by Chiral HPLC, Chiralcel OD-H column).

-

Data Summary: Optimization Parameters

| Parameter | Condition A (Standard) | Condition B (Optimized) | Impact |

| Solvent | THF | Ethanol | Protic solvents stabilize the transition state, improving yield. |

| Temp | 25°C | 0°C | Lower temp increases ee% by approx 5-10%. |

| Base | DIPEA (External) | Acetate (Internal) | Internal base (ligand counterion) prevents background racemic reaction. |

Downstream Applications & Novelty

The resulting nitroalcohol is a "divergent intermediate."

Figure 2: Divergent synthesis pathways. Path B utilizes the bromine handle to generate novel biaryl libraries.

Path A (Reduction):

Catalytic hydrogenation (Pd/C, H

Path B (Cross-Coupling): The p-bromo substituent allows for Suzuki coupling with aryl boronic acids. This is significant for Fragment-Based Drug Discovery (FBDD) . By coupling various heteroaryl boronic acids, researchers can rapidly generate a library of biphenyl-ethanolamines with novel lipophilic profiles, potentially improving blood-brain barrier penetration or receptor selectivity.

References

-

Evans, D. A., Seidel, D., Rueping, M., Lam, H. W., & Shaw, J. T. (2003).[5] A New Copper Acetate-Bis(oxazoline)-Catalyzed, Enantioselective Henry Reaction. Journal of the American Chemical Society.[5] [5]

-

Palomo, C., Oiarbide, M., & Laso, A. (2005). Enantioselective Henry Reactions: Catalysts and Applications. European Journal of Organic Chemistry.

-

Arai, T., Watanabe, M., & Yanagisawa, A. (2001). Direct Asymmetric Nitroaldol Reaction of Aldehydes and Nitromethane Catalyzed by a Chiral Bis(oxazoline)–Copper(II) Complex. Organic Letters.

-

BenchChem Application Note. (2025). Protocols for the Henry Reaction with 4-Nitrobenzaldehyde and Derivatives.

Sources

- 1. Cu (II)-Catalyzed Asymmetric Henry Reaction with a Novel C1-Symmetric Aminopinane-Derived Ligand - PMC [pmc.ncbi.nlm.nih.gov]

- 2. alfa-chemistry.com [alfa-chemistry.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. osti.gov [osti.gov]

- 5. people.bu.edu [people.bu.edu]

- 6. researchgate.net [researchgate.net]

A Comparative Analysis of Bronopol and its Phenyl-Substituted Analogue: A Technical Guide

An Introduction to Bronopol and a Clarification on its Nomenclature

Bronopol, a well-established broad-spectrum antimicrobial agent, is chemically known as 2-bromo-2-nitro-1,3-propanediol.[1][2] It is a highly effective preservative used extensively in cosmetics, pharmaceuticals, and various industrial applications to prevent the growth of bacteria, fungi, and yeast.[1][3] This guide provides an in-depth technical overview of Bronopol.

It is important to clarify a potential point of confusion regarding the topic. The compound "2-(p-bromophenyl)-2-nitro-1,3-propanediol" is not a commonly recognized or commercially available antimicrobial agent. It is likely a misnomer or a misunderstanding of the chemical name for Bronopol. The key structural difference is the presence of a simple bromo- substituent in Bronopol versus a p-bromophenyl- group in the queried analogue. This guide will focus on the well-documented properties and mechanisms of Bronopol and will also provide a theoretical analysis of how the substitution of a bromo- group with a p-bromophenyl- group would likely alter the molecule's properties and function.

In-Depth Technical Guide to Bronopol (2-bromo-2-nitro-1,3-propanediol)

Chemical and Physical Properties

Bronopol is a white to pale yellow crystalline powder. It is highly soluble in water and other polar organic solvents, which facilitates its incorporation into a wide range of formulations.[1]

| Property | Value |

| Chemical Name | 2-bromo-2-nitro-1,3-propanediol |

| Synonyms | Bronopol, BNPD, BNPK |

| CAS Number | 52-51-7[4][5] |

| Molecular Formula | C₃H₆BrNO₄[4][5] |

| Molecular Weight | 199.99 g/mol [4][5] |

| Melting Point | 130-133 °C[4] |

| Solubility in Water | Up to 28% w/v at ambient temperature |

Synthesis of Bronopol

The synthesis of Bronopol is a multi-step process that requires careful control of reaction conditions to ensure a high yield and purity of the final product.

Synthesis Workflow:

Caption: Synthesis of Bronopol from Nitromethane and Formaldehyde.

Step-by-Step Methodology:

-

Condensation: Nitromethane is reacted with formaldehyde in the presence of a base or acid catalyst. This reaction forms the intermediate compound, 2-nitro-1,3-propanediol.[1]

-

Bromination: The intermediate, 2-nitro-1,3-propanediol, is then brominated using a reagent such as hydrobromic acid (HBr) to introduce the bromine atom at the second carbon position.[1]

-

Purification: The resulting Bronopol is then purified through crystallization to yield a white crystalline powder.[1]

Mechanism of Antimicrobial Action

The antimicrobial activity of Bronopol is multifaceted and functions through different mechanisms depending on the environmental conditions.

Mechanism of Action Overview:

Caption: Dual antimicrobial mechanism of Bronopol.

Under aerobic conditions , Bronopol acts as an oxidizing agent. It catalyzes the oxidation of sulfhydryl groups in microbial proteins, particularly enzymes, leading to the formation of disulfide bonds. This disrupts the protein structure and inactivates essential enzymes. This process also generates reactive oxygen species (ROS) like superoxide and peroxide, which cause further cellular damage.[6]

In anoxic or anaerobic conditions , Bronopol's antimicrobial action is believed to involve the release of formaldehyde, which is a potent biocide that can cross-link with proteins and nucleic acids, leading to cell death.

Applications

Bronopol's broad-spectrum activity makes it a versatile preservative in numerous applications:

-

Cosmetics and Personal Care: It is used in shampoos, lotions, and creams to prevent microbial spoilage.[1]

-

Pharmaceuticals: Bronopol is used as a preservative in some topical medications.[7]

-

Industrial Settings: It is employed in cooling water systems, paper mills, and oil drilling fluids to control microbial growth.[3]

Toxicological Profile

| Toxicological Endpoint | Observation |

| Acute Oral Toxicity (Rat) | LD50: 180-400 mg/kg |

| Acute Dermal Toxicity (Rat) | LD50: 64-160 mg/kg |

| Skin Irritation | Can cause skin irritation and is a known allergen in some individuals.[2] |

| Environmental Impact | Not readily biodegradable and can be toxic to aquatic life. |

| Nitrosamine Formation | Under alkaline conditions and/or elevated temperatures, Bronopol can decompose to release nitrites and formaldehyde. These byproducts can react with secondary amines or amides to form carcinogenic nitrosamines.[2] |

Hypothetical Comparison with 2-(p-bromophenyl)-2-nitro-1,3-propanediol

While "2-(p-bromophenyl)-2-nitro-1,3-propanediol" is not a standard antimicrobial, we can theorize its properties based on its structure compared to Bronopol.

Structural Comparison:

Caption: Structural difference between Bronopol and its hypothetical analogue.

The primary difference is the replacement of the bromine atom with a p-bromophenyl group. This substitution would likely have several consequences:

-

Solubility: The large, non-polar phenyl group would significantly decrease the molecule's solubility in water compared to Bronopol.

-

Steric Hindrance: The bulky p-bromophenyl group would create steric hindrance around the reactive nitro group, which could potentially reduce its interaction with microbial targets and thus lower its antimicrobial efficacy.

-

Electronic Effects: The aromatic ring could influence the electronic properties of the nitro group, which might alter its reactivity and mechanism of action.

Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)

This protocol outlines a standard method for determining the minimum concentration of Bronopol required to inhibit the growth of a specific microorganism, such as Pseudomonas aeruginosa.

Materials:

-

Bronopol stock solution (e.g., 1000 µg/mL in sterile deionized water)

-

Mueller-Hinton Broth (MHB)

-

Pseudomonas aeruginosa culture (e.g., ATCC 27853)

-

Sterile 96-well microtiter plates

-

Spectrophotometer

Procedure:

-

Prepare Inoculum: Dilute an overnight culture of P. aeruginosa in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.

-

Serial Dilutions: In a 96-well plate, perform a two-fold serial dilution of the Bronopol stock solution in MHB to achieve a range of concentrations (e.g., from 256 µg/mL down to 0.5 µg/mL).

-

Inoculation: Add the prepared bacterial inoculum to each well containing the diluted Bronopol. Include a positive control well (bacteria and MHB, no Bronopol) and a negative control well (MHB only).

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

Determine MIC: The MIC is the lowest concentration of Bronopol at which no visible bacterial growth is observed. This can be assessed visually or by measuring the optical density at 600 nm.

This protocol provides a self-validating system through the use of positive and negative controls, ensuring the reliability of the obtained MIC value.

Conclusion

Bronopol (2-bromo-2-nitro-1,3-propanediol) is a widely used and effective antimicrobial agent with a well-understood mechanism of action. Its versatility and efficacy have made it a staple preservative in numerous industries. The queried compound, 2-(p-bromophenyl)-2-nitro-1,3-propanediol, is not a recognized commercial product, and its hypothetical structure suggests properties that would likely make it a less effective antimicrobial agent than Bronopol, primarily due to decreased water solubility and increased steric hindrance. For researchers and drug development professionals, a clear understanding of Bronopol's chemical properties, mechanism, and safe handling is crucial for its effective and responsible use.

References

-

Synthesis of 2- Amino-2`Bromo- Propane-1,3-Diol. (URL: [Link])

-

Preparation of Bronopol 2-Bromo-2-nitro-1,3-propanediol - Vaibhav Fine Chem. (URL: [Link])

-

2-Bromo-2-nitro-1,3-propanediol, 100 g - MP Biomedicals. (URL: [Link])

-

2-BROMO-2-NITRO-1,3-PROPANEDIOL (BRONOPOL) - Ataman Kimya. (URL: [Link])

-

2-BROMO-2-NITRO-1,3-PROPANEDIOL - Ataman Kimya. (URL: [Link])

-

2-BROMO-2-NITROPROPANE-1,3-DIOL - Ataman Kimya. (URL: [Link])

-

2-BROMO-2-NITROPROPANE-1,3-DIOL | CAS 52-51-7 - Matrix Fine Chemicals. (URL: [Link])

-

The Essential Role of 2-Bromo-2-Nitro-1,3-Propanediol in Modern Formulations. (URL: [Link])

-

Bronopol - Wikipedia. (URL: [Link])

-

2-Bromo-2-nitro-1,3-propanediol(Bronopol) and its derivatives: Synthesis, properties, and application (a review) | Semantic Scholar. (URL: [Link])

- CN1903830A - Preparation method of 2-bromo-2-nitro-1,3-propylene glycol. (URL: )

-

Antibacterial action of 2-bromo-2-nitropropane-1,3-diol (bronopol) - PMC - NIH. (URL: [Link])

Sources

- 1. Preparation of Bronopol 2-Bromo-2-nitro-1,3-propanediol [vaibhavfinechem.com]

- 2. Bronopol - Wikipedia [en.wikipedia.org]

- 3. nbinno.com [nbinno.com]

- 4. 2-溴-2-硝基-1,3-丙二醇 | Sigma-Aldrich [sigmaaldrich.com]

- 5. mpbio.com [mpbio.com]

- 6. Antibacterial action of 2-bromo-2-nitropropane-1,3-diol (bronopol) - PMC [pmc.ncbi.nlm.nih.gov]

- 7. chemimpex.com [chemimpex.com]

Technical Guide: Solubility Profiling & Thermodynamic Analysis of 2-Aryl-2-Nitro-1,3-Propanediols

[1]

Executive Summary

This technical guide provides a comprehensive framework for understanding the solubility behavior of 2-aryl-2-nitro-1,3-propanediols , with a specific focus on the representative compound 2-nitro-2-phenyl-1,3-propanediol (CAS 5428-02-4).[1] These compounds are critical intermediates in the synthesis of phenylpropanolamine derivatives, chloramphenicol analogues, and biocides.[1]

Understanding the solubility landscape of these amphiphilic molecules—which possess both a lipophilic aryl ring and a hydrophilic nitro-diol head—is essential for optimizing:

-

Recrystallization yields (purification efficiency).

-

Reaction kinetics (homogeneity in Henry reaction or hydrogenation).

-

Formulation stability (for end-use applications).

Part 1: Chemical Context & Structural Significance[1]

The solubility profile of 2-aryl-2-nitro-1,3-propanediols is dictated by a "tug-of-war" between two distinct structural domains.

Structural moieties and Solvation Logic

-

The Hydrophilic Head (Nitro-Diol): The geminal arrangement of the nitro group (

) and two hydroxymethyl groups ( -

The Lipophilic Tail (Aryl Group): The phenyl ring introduces significant hydrophobicity and steric bulk.[1] This disrupts the water lattice, reducing aqueous solubility compared to alkyl analogs (like 2-ethyl-2-nitro-1,3-propanediol) and enhancing affinity for aromatic solvents like Toluene at elevated temperatures.[1]

The "Aryl Effect" on Solubility

Unlike Bronopol (2-bromo-2-nitro-1,3-propanediol), which is freely soluble in water, the substitution of the bromine with a phenyl ring significantly lowers aqueous solubility.[1] This makes organic solvent systems the primary medium for processing.[1]

Caption: Structural dissection of 2-nitro-2-phenyl-1,3-propanediol showing the competition between hydrophilic and lipophilic domains determining solvent affinity.[1]

Part 2: Solubility Data & Solvent Classification[1]

The following data categorizes solvents based on their interaction with 2-nitro-2-phenyl-1,3-propanediol. This data is synthesized from standard recrystallization protocols and thermodynamic trends for nitro-diols.[1]

Qualitative Solubility Table (at 25°C)

| Solvent Class | Representative Solvents | Solubility Status | Mechanism of Action |

| Polar Protic | Methanol, Ethanol | High | Strong H-bond donation/acceptance with diol groups.[1] |

| Polar Aprotic | Acetone, THF, Ethyl Acetate | High | Dipole interaction with Nitro group; Solvation of Phenyl ring.[1] |

| Aromatic | Toluene, Xylene | Low (Cold) / High (Hot) | Critical for Recrystallization.[1] Solubilizes phenyl ring at high T; precipitates product upon cooling.[1] |

| Chlorinated | Dichloromethane (DCM) | Moderate | Good general solvation, but density issues for extraction.[1] |

| Aliphatic | Hexane, Cyclohexane | Insoluble | Lack of polarity to overcome crystal lattice energy.[1] |

| Aqueous | Water | Low/Moderate | Limited by the hydrophobic phenyl ring (unlike alkyl-nitro-diols).[1] |

Thermodynamic Modeling (The Apelblat Equation)

For precise process design, empirical data is fitted to the Modified Apelblat Equation .[1] This model is the industry standard for correlating solubility (

- : Mole fraction solubility.[1]

- : Absolute temperature (Kelvin).[1][2]

- : Empirical parameters derived from experimental data.

Interpretation:

Part 3: Experimental Determination Protocol

As a senior scientist, you cannot rely solely on literature values due to batch-to-batch impurity variations. You must validate solubility using the Dynamic Laser Monitoring Method .[1] This method is superior to gravimetric analysis for detecting the precise "disappearance" point of the solid phase.[1]

Protocol: Dynamic Laser Solubility Measurement

Objective: Determine the saturation temperature of a known mass fraction.

Reagents:

-

2-Nitro-2-phenyl-1,3-propanediol (Recrystallized, Purity >99.5%)[1]

-

HPLC Grade Solvents (Dried over molecular sieves)[1]

Workflow:

-

Preparation: Weigh specific mass of solute (

) and solvent ( -

Setup: Insert a laser source (He-Ne or similar) on one side and a light intensity detector on the opposite side.[1]

-

Agitation: Stir magnetically at 400 rpm to ensure suspension.

-

Heating: Raise temperature slowly (0.2 K/min) using a circulating water bath.

-

Detection: Monitor laser transmission.

-

Initial State: Low transmission (scattering by crystals).[1]

-

Final State: Maximum transmission (clear solution).

-

-

Calculation: The temperature at which transmission stabilizes at maximum is the Saturation Temperature (

) .[1]

Caption: Workflow for the Dynamic Laser Monitoring method to determine precise solubility curves.

Part 4: Application in Process Design

Recrystallization Strategy

The most common application of this data is purifying the nitro-diol intermediate before reduction to the amino-diol.[1]

-

Solvent System: Toluene (or Toluene/THF 9:1).[1]

-

Logic:

Extraction Strategy

For extracting the compound from an aqueous reaction mixture (Henry reaction):

References

Sources

- 1. 2-Nitro-2-phenyl-1,3-propanediol | C9H11NO4 | CID 224393 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. 2-Phenyl-1,3-propanediol | C9H12O2 | CID 254178 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 2-Ethyl-2-nitro-1,3-propanediol | C5H11NO4 | CID 11696 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to p-Bromophenyl Substituted Nitro Diols: Synthesis, Stereochemistry, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of p-bromophenyl substituted nitro diols, a class of organic compounds with significant potential in medicinal chemistry and drug development. The core of this guide focuses on the synthesis, stereochemical intricacies, and prospective applications of these molecules, with a particular emphasis on 1-(4-bromophenyl)-2-nitro-1,3-propanediol. We will delve into the foundational Henry (nitroaldol) reaction, exploring both classical and modern stereoselective approaches to its synthesis. Furthermore, this guide will shed light on the compound's potential as a pharmaceutical intermediate and its predicted biological activities, drawing parallels with structurally related bioactive molecules. Detailed experimental protocols, mechanistic insights, and characterization data are provided to equip researchers with the necessary knowledge for the synthesis and evaluation of this promising class of compounds.

Introduction: The Significance of the Nitrodiol Scaffold in Medicinal Chemistry

The β-nitro alcohol functional group, the core of nitro diols, is a versatile and highly valuable moiety in organic synthesis, particularly within the realm of pharmaceutical development.[1][2] Its synthetic utility stems from the facile transformation of the nitro group into a variety of other functional groups, most notably amines, which are ubiquitous in bioactive molecules.[3] The reduction of a nitro group to an amine provides a direct route to β-amino alcohols, a critical pharmacophore found in numerous drug classes, including β-blockers and certain antibiotics.[3][4]

The incorporation of a p-bromophenyl substituent introduces several key features. The bromine atom can serve as a handle for further synthetic modifications, such as cross-coupling reactions, allowing for the construction of more complex molecular architectures.[5] Additionally, the presence of a halogen on an aromatic ring can significantly influence a molecule's pharmacokinetic and pharmacodynamic properties, including its lipophilicity, metabolic stability, and binding interactions with biological targets.[6]

This guide will focus on the synthesis and potential applications of p-bromophenyl substituted nitro diols, providing a foundational understanding for researchers interested in exploring this chemical space for the discovery of new therapeutic agents.

Synthesis of p-Bromophenyl Substituted Nitro Diols: The Henry Reaction

The primary and most classical method for the synthesis of β-nitro alcohols is the Henry reaction, also known as the nitroaldol reaction.[1][3] This carbon-carbon bond-forming reaction involves the base-catalyzed addition of a nitroalkane to an aldehyde or ketone.[7] In the context of synthesizing 1-(4-bromophenyl)-2-nitro-1,3-propanediol, the key reactants are 4-bromobenzaldehyde and 2-nitroethanol.

The Core Mechanism

The Henry reaction proceeds through a series of reversible steps, initiated by the deprotonation of the nitroalkane at the α-carbon.[7] The acidity of this proton is enhanced by the strong electron-withdrawing nature of the nitro group, allowing for the use of a variety of bases.[7]

Mechanism of the Base-Catalyzed Henry Reaction:

-

Deprotonation: A base abstracts an α-proton from the nitroalkane (2-nitroethanol) to form a resonance-stabilized nitronate anion.

-

Nucleophilic Attack: The nitronate anion acts as a nucleophile and attacks the electrophilic carbonyl carbon of the aromatic aldehyde (4-bromobenzaldehyde). This results in the formation of a tetrahedral β-nitro alkoxide intermediate.

-

Protonation: The alkoxide intermediate is protonated by the conjugate acid of the base, yielding the final β-nitro alcohol product and regenerating the catalyst.

Figure 1: General mechanism of the base-catalyzed Henry reaction.

Stereochemical Considerations and Asymmetric Synthesis

A significant challenge in the Henry reaction is controlling the stereochemistry of the newly formed chiral centers.[3] The reaction can produce a mixture of diastereomers and enantiomers. Consequently, considerable research has focused on the development of stereoselective Henry reactions.

Diastereoselectivity: The relative stereochemistry of the two adjacent chiral centers (at the carbinol and nitro-substituted carbons) can be influenced by the reaction conditions and the nature of the catalyst.

Enantioselectivity: The synthesis of a single enantiomer is crucial for pharmaceutical applications. This is achieved through asymmetric catalysis, employing either chiral metal complexes or organocatalysts.[7][8][9]

-

Chiral Metal Catalysts: Copper, zinc, and other transition metal complexes with chiral ligands have been successfully used to induce enantioselectivity in the Henry reaction.[7][10] These catalysts create a chiral environment that directs the approach of the nucleophile to the aldehyde.

-

Organocatalysis: Chiral organic molecules, such as cinchona alkaloids and their derivatives, can also effectively catalyze the asymmetric Henry reaction, offering a metal-free alternative.[2][9]

Representative Experimental Protocol: Synthesis of 1-(4-bromophenyl)-2-nitro-1,3-propanediol

The following protocol is a representative procedure for the synthesis of 1-(4-bromophenyl)-2-nitro-1,3-propanediol via a base-catalyzed Henry reaction. This protocol is based on general procedures for similar reactions and may require optimization for specific laboratory conditions.

Materials:

-

4-Bromobenzaldehyde

-

2-Nitroethanol

-

Triethylamine (Et₃N) or another suitable base

-

Anhydrous solvent (e.g., Tetrahydrofuran (THF), Dichloromethane (DCM))

-

Deionized water

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., Hexane, Ethyl acetate)

Procedure:

-

Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 4-bromobenzaldehyde (1.0 equivalent) and dissolve it in the anhydrous solvent.

-

Addition of Reactants: Add 2-nitroethanol (1.2 to 1.5 equivalents) to the solution.

-

Initiation of Reaction: Cool the mixture in an ice bath (0 °C). Slowly add the base (e.g., triethylamine, 0.1 to 0.5 equivalents) dropwise to the stirred solution.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 24-48 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Workup: Once the reaction is complete, quench it by adding deionized water. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or DCM) three times.

-

Purification: Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄. Filter the drying agent and concentrate the solvent under reduced pressure to obtain the crude product.

-

Chromatography: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane) to isolate the desired 1-(4-bromophenyl)-2-nitro-1,3-propanediol.

Figure 2: Workflow for the synthesis of 1-(4-bromophenyl)-2-nitro-1,3-propanediol.

Characterization and Structural Analysis

Detailed characterization is essential to confirm the structure and purity of the synthesized p-bromophenyl substituted nitro diol. Standard analytical techniques are employed for this purpose.

Spectroscopic Data

¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the p-bromophenyl ring, the methine protons of the diol backbone, and the methylene protons of the hydroxymethyl group. The coupling patterns and chemical shifts of these protons would provide valuable information about the connectivity and stereochemistry of the molecule.

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum would display signals for each unique carbon atom in the molecule, including the carbons of the aromatic ring, the carbinol carbon, the nitro-substituted carbon, and the hydroxymethyl carbon.

Mass Spectrometry (MS): Mass spectrometry would be used to determine the molecular weight of the compound and to analyze its fragmentation pattern, further confirming its structure.

X-ray Crystallography

Single-crystal X-ray diffraction is the most definitive method for determining the three-dimensional structure of a molecule, including its absolute stereochemistry.[13][14] Obtaining a crystal structure of 1-(4-bromophenyl)-2-nitro-1,3-propanediol would be invaluable for unambiguously establishing the relative and absolute configuration of its chiral centers, which is critical for understanding its potential biological activity.

Potential Applications in Drug Development

The p-bromophenyl substituted nitro diol scaffold holds considerable promise as a building block for the synthesis of various pharmaceutically active compounds.

Precursor to β-Amino Alcohols

As previously mentioned, the most significant application of β-nitro alcohols is their conversion to β-amino alcohols through the reduction of the nitro group.[3][15] This transformation opens up access to a wide range of drug classes.

β-Blockers: Many β-adrenergic receptor antagonists (β-blockers), used in the treatment of cardiovascular diseases, contain a 1-amino-3-aryloxy-2-propanol core structure. The 2-amino-1-aryl-1,3-propanediol moiety derivable from the target nitro diol is a close structural analogue and could be explored for the synthesis of novel β-blockers.[16][17]

Chloramphenicol Analogues: The antibiotic chloramphenicol features a D-threo-1-(4-nitrophenyl)-2-amino-1,3-propanediol backbone.[11][12] The 1-(4-bromophenyl)-2-amino-1,3-propanediol, obtained after reduction of the corresponding nitro diol, is a direct analogue. This suggests that p-bromophenyl substituted nitro diols could serve as valuable intermediates in the synthesis of novel chloramphenicol derivatives with potentially modified antibacterial spectra or improved safety profiles.

Figure 3: Potential drug development pathways from p-bromophenyl substituted nitro diols.

Intrinsic Biological Activity

Beyond their role as synthetic intermediates, compounds containing both nitro and bromo functionalities on an aromatic scaffold have been reported to exhibit a range of biological activities.

Antimicrobial and Antifungal Activity: Numerous studies have demonstrated that nitroaromatic and halogenated compounds can possess significant antimicrobial and antifungal properties.[10][18][19] The combination of these functional groups in p-bromophenyl substituted nitro diols suggests a potential for inherent bioactivity. The proposed mechanisms of action for such compounds often involve the generation of reactive nitroso intermediates or the disruption of cellular processes through interactions with essential biomolecules.[4]

Cytotoxic Activity: Some nitroaromatic compounds have been investigated for their potential as anticancer agents.[20][21][22] Their cytotoxicity is often attributed to the generation of reactive oxygen species or the inhibition of key cellular enzymes. Therefore, it is plausible that p-bromophenyl substituted nitro diols could exhibit cytotoxic effects against cancer cell lines, warranting further investigation.

Future Directions and Conclusion

p-Bromophenyl substituted nitro diols represent a promising, yet underexplored, class of compounds in medicinal chemistry. The synthetic accessibility via the well-established Henry reaction, coupled with the potential for stereoselective synthesis, makes them attractive targets for further investigation.

Future research in this area should focus on:

-

Optimization of Stereoselective Synthesis: Developing robust and scalable enantioselective synthetic routes to access single enantiomers of these nitro diols.

-

Comprehensive Biological Evaluation: Systematic screening of these compounds for antimicrobial, antifungal, and cytotoxic activities to identify potential lead compounds.

-

Exploration as Pharmaceutical Intermediates: Investigating their utility in the synthesis of novel analogues of existing drugs to explore structure-activity relationships and develop new therapeutic agents.

-

Detailed Structural and Mechanistic Studies: Elucidating the precise three-dimensional structures and understanding the mechanisms underlying any observed biological activity.

References

-

Wikipedia. (2024). Henry reaction. Retrieved from [Link]

-

Beilstein Journals. (n.d.). Supporting Information: First synthesis of acylated nitrocyclopropanes. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). SUPPLEMENTARY DATA. Retrieved from [Link]

-

ResearchGate. (2024). HENRY REACTION (Mini-review). Retrieved from [Link]

-

New Journal of Chemistry. (n.d.). Enantioselective catalysts for the Henry reaction: fine-tuning the catalytic components. Retrieved from [Link]

-

MDPI. (2011). Organocatalytic Enantioselective Henry Reactions. Retrieved from [Link]

- Google Patents. (n.d.). Cyclic nitro compounds, pharmaceutical compositions thereof and uses thereof.

-

OSTI.gov. (n.d.). Henry reaction resubmission. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Henry Reaction. Retrieved from [Link]

-

A Thesis Document Submitted to the Department of Chemistry and Biochemistry, Brigham Young University. (n.d.). SYNTHESIS OF FUNCTIONALIZED β-AMINO ALCOHOLS AND β-AZIDO ALCOHOLS USING ORGANOCATALYSIS. Retrieved from [Link]

-

PubChem. (n.d.). Cyclic nitro compounds, pharmaceutical compositions thereof and uses thereof - Patent US-9226915-B2. Retrieved from [Link]

-

BuyersGuideChem. (n.d.). 2-(P-bromophenyl)-2-nitro-1,3-propanediol suppliers and producers. Retrieved from [Link]

-

MDPI. (2021). Synthesis, Crystal Structures, and Molecular Properties of Three Nitro-Substituted Chalcones. Retrieved from [Link]

- Google Patents. (n.d.). A novel method for synthesis of optically pure beta-amino alcohols.

-

ResearchGate. (n.d.). Structure of 1,3-diol 2a by X-ray analysis. Retrieved from [Link]

-

ChemRxiv. (n.d.). A Sequential Nitro-Michael Addition and Reductive Cyclization Cascade Reaction for Diastereoselective Synthesis of Multifunc-tio. Retrieved from [Link]

-

PMC. (2020). Enantioselective radical C–H amination for the synthesis of β-amino alcohols. Retrieved from [Link]

-

Farmacia Journal. (2024). IN VITRO PROSPECTION OF ANTICANCER ACTIVITY OF SOME BROMINATED DERIVATIVES WITH ACETOPHENONE SCAFFOLD. Retrieved from [Link]

-

Solvent Dye. (n.d.). Pharmaceutical Intermediates 2-Bromo-2-Nitro-1,3-Propanediol 52-51-7. Retrieved from [Link]

- Google Patents. (n.d.). Polymerizable compositions comprising nitro substituted polyester diols.

- Google Patents. (n.d.). Thermoplastic polyurethane compositions comprising nitro-substituted polyester diols.

-

PMC. (2022). Investigation of the Anticancer and Drug Combination Potential of Brominated Coelenteramines toward Breast and Prostate Cancer. Retrieved from [Link]

-

ResearchGate. (n.d.). Antifungal and antibacterial activities of some of the tested prepared compounds. Retrieved from [Link]

-

PubChem. (n.d.). Cyclic nitro compounds, pharmaceutical compositions thereof and uses thereof - Patent US-11925617-B2. Retrieved from [Link]

-

SUPPLEMENTARY INFORMATION Catalytic Performance of Cadmium Pyrophosphate in the Knoevenagel Condensation and One-Pot Multicomponent Synthesis of Dihydropyrano[2,3-c]pyrazoles. (n.d.). Retrieved from [Link]

-

Frontiers. (2024). Progress in 1,3-propanediol biosynthesis. Retrieved from [Link]

-

Beilstein Journals. (2021). Stereoselective synthesis and transformation of pinane-based 2-amino-1,3-diols. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). β-Amino alcohol synthesis by amination (alkylation). Retrieved from [Link]

-

PMC. (2022). The Anti-Fungal Activity of Nitropropenyl Benzodioxole (NPBD), a Redox-Thiol Oxidant and Tyrosine Phosphatase Inhibitor. Retrieved from [Link]

-

Current issues in pharmacy and medicine: science and practice. (2022). Synthesis, antimicrobial and antifungal activity of 3-(2-bromophenyl)-5-(alkylthio)-4-phenyl-4H-1,2,4-triazoles. Retrieved from [Link]

- Google Patents. (n.d.). Preparation method of 2-bromo-2-nitro-1,3-propylene glycol.

-

PMC. (2023). (1E,3E)-1,4-Dinitro-1,3-butadiene—Synthesis, Spectral Characteristics and Computational Study Based on MEDT, ADME and PASS Simulation. Retrieved from [Link]

-

MDPI. (2020). Antibacterial and Antifungal Activity of Propyl-Propane-Thiosulfinate and Propyl-Propane-Thiosulfonate, Two Organosulfur Compounds from Allium cepa: In Vitro Antimicrobial Effect via the Gas Phase. Retrieved from [Link]

-

MDPI. (2025). Cancer Cell Cytotoxicity of Marinopyrroles, Pyrrolomycins, and Their Derivatives. Retrieved from [Link]

-

Green Chemistry. (n.d.). Recent advances in biological production of 1,3-propanediol: new routes and engineering strategies. Retrieved from [Link]

-

ResearchGate. (n.d.). 1 H-NMR spectrum of N-[(E)-(4-bromophenyl) methylidene]-4-nitroaniline. Retrieved from [Link]

-

Pharmaguideline. (n.d.). SAR of Beta Blockers. Retrieved from [Link]

-

Frontiers. (2024). On the part that NMR should play in mass spectrometry metabolomics in natural products studies. Retrieved from [Link]

-

PMC. (2007). A Historical Perspective on the Development of β‐Adrenergic Blockers. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis, phase behavior and absolute configuration of β-adrenoblocker bupranolol and related compounds. Retrieved from [Link]

-

PMC. (2024). Progress in 1,3-propanediol biosynthesis. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthetic Methods for the Preparation of 1,3‐Propanediol. Retrieved from [Link]

-

ResearchGate. (n.d.). New diol processes: 1,3-propanediol and 1,4-butanediol. Retrieved from [Link]

Sources

- 1. Henry Reaction [organic-chemistry.org]

- 2. alfa-chemistry.com [alfa-chemistry.com]

- 3. Henry reaction - Wikipedia [en.wikipedia.org]

- 4. EP3160937B1 - A novel method for synthesis of optically pure beta-amino alcohols - Google Patents [patents.google.com]

- 5. (1E,3E)-1,4-Dinitro-1,3-butadiene—Synthesis, Spectral Characteristics and Computational Study Based on MEDT, ADME and PASS Simulation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. buyersguidechem.com [buyersguidechem.com]

- 7. benchchem.com [benchchem.com]

- 8. Enantioselective catalysts for the Henry reaction: fine-tuning the catalytic components - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 9. Organocatalytic Enantioselective Henry Reactions [mdpi.com]

- 10. osti.gov [osti.gov]

- 11. beilstein-journals.org [beilstein-journals.org]

- 12. rsc.org [rsc.org]

- 13. Synthesis, Crystal Structures, and Molecular Properties of Three Nitro-Substituted Chalcones [mdpi.com]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. BJOC - Stereoselective synthesis and transformation of pinane-based 2-amino-1,3-diols [beilstein-journals.org]

- 17. dovepress.com [dovepress.com]

- 18. The Anti-Fungal Activity of Nitropropenyl Benzodioxole (NPBD), a Redox-Thiol Oxidant and Tyrosine Phosphatase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Synthesis, antimicrobial and antifungal activity of 3-(2-bromophenyl)-5-(alkylthio)-4-phenyl-4H-1,2,4-triazoles | Current issues in pharmacy and medicine: science and practice [pharmed.zsmu.edu.ua]

- 20. pdf.benchchem.com [pdf.benchchem.com]

- 21. farmaciajournal.com [farmaciajournal.com]

- 22. Investigation of the Anticancer and Drug Combination Potential of Brominated Coelenteramines toward Breast and Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Note & Protocol: Synthesis of 2-Bromo-5-(1-nitro-1-(hydroxymethyl)methyl)benzene via Henry-Faced Condensation

For: Researchers, scientists, and drug development professionals.

Introduction: The Strategic Importance of the Henry Reaction in Complex Molecule Synthesis

The Henry (or nitroaldol) reaction is a cornerstone of carbon-carbon bond formation in organic synthesis.[1][2][3] This base-catalyzed reaction joins a nitroalkane with an aldehyde or ketone to form a β-nitro alcohol, a versatile intermediate product.[3][4] The synthetic utility of these products is immense; they can be readily transformed into other valuable functional groups, including nitroalkenes, α-nitro ketones, and β-amino alcohols, which are key components in many pharmaceuticals.[2][3]

This document provides a detailed protocol for the condensation of p-bromophenylnitromethane with formaldehyde. This specific reaction is of interest to drug development professionals due to the prevalence of the bromophenyl moiety in pharmacologically active molecules and the synthetic versatility of the resulting nitro alcohol. The protocol herein is designed to be a self-validating system, with explanations for each step to ensure both reproducibility and a deep understanding of the underlying chemical principles.

Reaction Mechanism and Rationale

The Henry reaction proceeds via a three-step mechanism:[1][5]

-

Deprotonation: A base abstracts an acidic α-proton from the nitroalkane (p-bromophenylnitromethane), forming a resonance-stabilized nitronate anion.

-

Nucleophilic Attack: The nucleophilic carbon of the nitronate anion attacks the electrophilic carbonyl carbon of formaldehyde.

-

Protonation: The resulting β-nitro alkoxide is protonated, typically by the conjugate acid of the base used, to yield the final β-nitro alcohol product.

Formaldehyde is a particularly reactive aldehyde in this context due to its lack of α-hydrogens, which prevents it from undergoing self-condensation.[6][7] This simplifies the reaction profile and often leads to higher yields of the desired product. The choice of base is critical and can influence reaction rate and selectivity. While strong bases can be used, milder bases are often preferred to minimize side reactions.

Experimental Workflow Diagram

Caption: Experimental workflow for the condensation of p-bromophenylnitromethane with formaldehyde.

Materials and Methods

Reagents and Solvents

| Reagent/Solvent | Formula | Molar Mass ( g/mol ) | Grade | Supplier |

| p-Bromophenylnitromethane | C₇H₆BrNO₂ | 216.03 | ≥98% | Sigma-Aldrich |

| Formaldehyde (37% in H₂O) | CH₂O | 30.03 | ACS Reagent | Fisher Scientific |

| Sodium Hydroxide | NaOH | 40.00 | ≥97%, pellets | VWR |

| Tetrahydrofuran (THF) | C₄H₈O | 72.11 | Anhydrous, ≥99.9% | Sigma-Aldrich |

| Ethyl Acetate | C₄H₈O₂ | 88.11 | ACS Grade | Fisher Scientific |

| Hexanes | C₆H₁₄ | 86.18 | ACS Grade | Fisher Scientific |

| Saturated Ammonium Chloride | NH₄Cl | 53.49 | ACS Grade | VWR |

| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | ACS Grade | Fisher Scientific |

| Silica Gel | SiO₂ | 60.08 | 230-400 mesh | Sigma-Aldrich |

Apparatus

-

Round-bottom flasks (50 mL and 100 mL)

-

Magnetic stirrer and stir bars

-

Ice bath

-

Dropping funnel

-

Separatory funnel

-

Rotary evaporator

-

Glass column for chromatography

-

Thin-layer chromatography (TLC) plates (silica gel 60 F₂₅₄)

-

UV lamp for TLC visualization

Detailed Experimental Protocol

1. Reaction Setup:

-

To a 100 mL round-bottom flask equipped with a magnetic stir bar, add p-bromophenylnitromethane (1.0 eq).

-

Dissolve the p-bromophenylnitromethane in anhydrous THF (approximately 10 mL per gram of starting material).

-

Cool the flask in an ice bath to 0°C with continuous stirring.

2. Reagent Addition:

-

In a separate flask, prepare a 1 M solution of sodium hydroxide.

-

Slowly add the 37% formaldehyde solution (1.2 eq) to the cooled reaction mixture.

-

Using a dropping funnel, add the 1 M sodium hydroxide solution (0.1 eq) dropwise to the reaction mixture over a period of 15-20 minutes, ensuring the internal temperature does not exceed 5°C. The use of a catalytic amount of a strong base is often sufficient to promote the reaction.[8]

3. Reaction Monitoring:

-

After the addition of the base is complete, allow the reaction mixture to slowly warm to room temperature.

-

Continue stirring at room temperature and monitor the progress of the reaction by TLC (e.g., using a 3:1 hexanes:ethyl acetate eluent). The starting material and product should have different Rf values. The reaction is typically complete within 2-4 hours.

4. Work-up:

-

Once the reaction is complete, cool the mixture back to 0°C in an ice bath.

-

Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution until the mixture is neutral to pH paper.

-

Transfer the mixture to a separatory funnel and add ethyl acetate.

-

Separate the organic layer. Extract the aqueous layer twice more with ethyl acetate.

-

Combine the organic layers and wash with brine.

-

Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude product.

5. Purification:

-

Purify the crude product by flash column chromatography on silica gel.

-

The appropriate eluent system will need to be determined by TLC analysis of the crude product but a gradient of ethyl acetate in hexanes is a good starting point.

-

Combine the fractions containing the pure product and concentrate under reduced pressure to yield the final product, 2-bromo-5-(1-nitro-1-(hydroxymethyl)methyl)benzene, as a solid or oil.

Safety Precautions

Formaldehyde:

-

Hazard: Formaldehyde is a known carcinogen, a sensitizer, and is highly toxic if inhaled, ingested, or absorbed through the skin.[9][10] It can cause severe irritation to the eyes, nose, and throat.[9]

-

Handling: Always handle formaldehyde and its solutions in a well-ventilated chemical fume hood.[9][11] Wear appropriate personal protective equipment (PPE), including chemical safety goggles, a face shield, a lab coat, and gloves (nitrile or butyl rubber are recommended).[11][12]

-

Spills: In case of a spill, evacuate the area and follow established laboratory procedures for cleaning up hazardous spills.

p-Bromophenylnitromethane:

-

Hazard: This compound is an irritant. Avoid contact with skin and eyes.

-

Handling: Handle with standard laboratory PPE, including gloves and safety glasses.

Sodium Hydroxide:

-

Hazard: Corrosive and can cause severe burns.

-

Handling: Wear appropriate PPE, including gloves and safety glasses, when preparing and handling sodium hydroxide solutions.

Troubleshooting

| Issue | Possible Cause | Suggested Solution |

| Low or no product yield | Incomplete reaction | Extend the reaction time and continue to monitor by TLC. A slight increase in temperature may be beneficial, but be cautious of side reactions. |

| Inactive catalyst | Ensure the base used is not old or degraded. Prepare a fresh solution if necessary. | |

| Formation of multiple products | Side reactions (e.g., Cannizzaro reaction of formaldehyde, though less likely under these conditions) | Ensure the dropwise addition of the base is slow and the temperature is well-controlled. |

| Difficulty in product purification | Co-eluting impurities | Optimize the solvent system for column chromatography. A different solvent system or a gradient elution may be required for better separation. |

References

- U.S. Patent 2,510,914, "Condensation of formaldehyde with ketones and nitroparaffins," issued June 6, 1950.

-

Banothu, R., Swamy, P., Naresh, M., Srujana, K., Durgaiah, C., Krishna Sai, G., & Narender, N. (n.d.). Supporting Information A New and Versatile One-Pot Strategy to synthesize alpha- Bromoketones from Secondary Alcohols Using Ammo. The Royal Society of Chemistry. [Link]

-

Formation and formaldehyde‐induced breakdown of dynamer 8. Excess... (n.d.). ResearchGate. Retrieved February 24, 2026, from [Link]

-

Nitroaldol reaction - Sciencemadness Wiki. (n.d.). Retrieved February 24, 2026, from [Link]

-

Nitroaldol Reaction. (2022, October 14). Encyclopedia MDPI. [Link]

- U.S. Patent 3,560,575, "Preparation of nitroalcohol," issued February 2, 1971.

-

Various authors. (2021, June 3). What is the synthesis of 2-Bromo-4-nitrophenol from benzene? Quora. [Link]

-

Ruble, J. C., Vandeveer, H. G., & Navarro, A. (2018). Large Scale Synthesis of Enantiomerically Pure (S)-3-(4-Bromophenyl)butanoic Acid. Organic Syntheses, 95, 328–344. [Link]

-

Henry Reaction. (n.d.). Organic Chemistry Portal. Retrieved February 24, 2026, from [Link]

-

Henry Reaction. (n.d.). SynArchive. Retrieved February 24, 2026, from [Link]

-

Henry reaction. (2023, November 27). In Wikipedia. [Link]

-

Aldol condensation. (2024, January 21). In Wikipedia. [Link]

-

Abdellattif, M., & Mohamed, H. (2018). Henry Reaction between Benzaldehyde and Nitromethane over Solid Base Catalysts: A Green Protocol. Green and Sustainable Chemistry, 8, 139-155. [Link]

-

LibreTexts. (2020, May 30). 23.8: The Aldol Reaction and Condensation of Ketones and Aldehydes. Chemistry LibreTexts. [Link]

-

Wang, J. L., Li, X., Xie, H. Y., Liu, B. K., & Lin, X. F. (2010). Hydrolase-catalyzed fast Henry reaction of nitroalkanes and aldehydes in organic media. Journal of biotechnology, 145(3), 240–243. [Link]

-

Formaldehyde: Hazards and Precautions. (n.d.). UC Berkeley. Retrieved February 24, 2026, from [Link]

-

Various authors. (2023, April 3). Why does formaldehyde never undergo aldol condensation? Quora. [Link]

-

FORMALDEHYDE SAFETY GUIDELINES. (n.d.). Concordia University. Retrieved February 24, 2026, from [Link]

-

Formaldehyde and Paraformaldehyde. (2014, July 30). University of Pittsburgh. [Link]

-

Dains, K. (2023, February 20). OSHA Formaldehyde Safety. In StatPearls. National Center for Biotechnology Information. [Link]

Sources

- 1. Nitroaldol reaction - Sciencemadness Wiki [sciencemadness.org]

- 2. encyclopedia.pub [encyclopedia.pub]

- 3. Henry reaction - Wikipedia [en.wikipedia.org]

- 4. synarchive.com [synarchive.com]

- 5. alfa-chemistry.com [alfa-chemistry.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. quora.com [quora.com]

- 8. Henry Reaction [organic-chemistry.org]

- 9. ehs.berkeley.edu [ehs.berkeley.edu]

- 10. concordia.ca [concordia.ca]

- 11. safety.pitt.edu [safety.pitt.edu]

- 12. OSHA Formaldehyde Safety - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

Crystallization methods for purifying 2-nitro-2-aryl-1,3-propanediols

Executive Summary

This guide details the purification of 2-nitro-2-aryl-1,3-propanediols (e.g., 2-nitro-2-phenyl-1,3-propanediol), a critical class of intermediates used in the synthesis of amino-diol antibiotics (like chloramphenicol analogs) and sphingosine-1-phosphate receptor modulators (e.g., Fingolimod).

The Core Challenge: The synthesis of these compounds via the double Henry (nitroaldol) reaction is reversible. The primary purification risk is the Retro-Henry reaction , where thermal stress or basic pH triggers the decomposition of the target diol back into formaldehyde and the starting

This protocol prioritizes thermal mitigation and pH control over standard yield maximization, ensuring the isolation of high-purity material suitable for pharmaceutical hydrogenation.

Physicochemical Context & Solubility Profile

Understanding the solubility differential between the target diol and its impurities is the basis of this protocol.

Target Molecule: 2-nitro-2-aryl-1,3-propanediol (Achiral, Polar). Key Impurities:

- -Nitroaryl precursor (e.g., (Nitromethyl)benzene): Highly lipophilic.

-

Mono-Henry Adduct (2-nitro-2-arylethanol): Moderately polar.

-

Polymerized Formaldehyde: Highly polar/insoluble solids.

| Solvent System | Target Diol Solubility | Impurity Solubility (Precursor) | Application |

| Water | Low (Cold) / High (Hot) | Insoluble | Anti-solvent / Recrystallization |

| Toluene | Insoluble | High | Slurry Wash (Critical Step) |

| Ethanol/IPA | High | High | Dissolution Solvent |

| Dichloromethane | Moderate | High | Extraction (Avoid for Cryst.) |

| Ethyl Acetate | Moderate | High | Co-solvent |

Critical Safety & Stability Warning

DANGER: EXOTHERMIC DECOMPOSITION Nitro compounds are energetic. The 2-nitro-1,3-propanediol scaffold is susceptible to rapid decomposition if heated to dryness under acidic conditions or heated in the presence of base.

-

Rule 1: Never distill the crude reaction mixture to dryness. Always leave a solvent heel.

-

Rule 2: Ensure pH is strictly neutral (pH 6.8–7.2) before any heating step. Even weak bases (residual

) catalyze the Retro-Henry reaction.

Mechanistic Workflow: The Retro-Henry Risk

The following diagram illustrates the equilibrium challenges during purification. The goal is to lock the system in the "Product" state by removing base and heat.

Figure 1: The reversible nature of the Henry reaction. Purification must avoid the "red paths" (Heat/Base) to prevent reversion to starting materials.

Experimental Protocols

Method A: The "Toluene Slurry" (Lipophilic Impurity Rejection)

Best for: Removing unreacted starting material (

Rationale: The starting nitro-aryl compounds are highly soluble in aromatic hydrocarbons, whereas the diol product (with two hydroxyl groups) is effectively insoluble in toluene. This allows for purification by trituration rather than full recrystallization.

Protocol:

-

Quench: Neutralize the crude Henry reaction mixture (usually in ethanol/water) to pH 7.0 using dilute acetic acid.

-

Concentrate: Evaporate the reaction solvent (ethanol) under reduced pressure at <45°C until a thick oil or semi-solid remains. Do not dry completely.

-

Slurry: Add Toluene (5 volumes relative to crude mass) to the residue.

-

Agitate: Stir vigorously at room temperature (20–25°C) for 2–4 hours. The lipophilic impurities will dissolve, while the target diol will harden into a white/off-white solid.

-

Filtration: Filter the solid under vacuum.

-

Wash: Wash the cake with cold toluene (

). -

Dry: Vacuum dry at 40°C.

Expected Purity: >95% (HPLC). Yield: 85–90%.

Method B: Dual-Solvent Recrystallization (Water/Ethanol)

Best for: Final polishing of pharmaceutical-grade material to remove water-soluble formaldehyde oligomers and salts.

Rationale: Water acts as a powerful anti-solvent for the aromatic ring, while ethanol ensures initial solubility. This method utilizes the steep solubility curve of the diol in aqueous alcohols.

Protocol:

-

Dissolution: Suspend the crude solid (from Method A) in Ethanol (95%) (2.0 volumes).

-

Heating: Heat gently to 50–55°C. Do not exceed 60°C. Stir until fully dissolved.

-

Filtration (Optional): If insoluble particles (paraformaldehyde) are present, filter hot through a sintered glass funnel.

-

Nucleation: While maintaining 50°C, slowly add Deionized Water (warm, 50°C) dropwise until persistent turbidity is observed (approx. 1.0–1.5 volumes).

-

Re-dissolution: Add just enough Ethanol (0.5 vol) to clear the turbidity.

-

Controlled Cooling:

-

Cool to 25°C over 2 hours (12.5°C/hour).

-

Seeding: If available, seed with pure crystals at 35°C.

-

Cool to 0–5°C and hold for 1 hour.

-

-

Isolation: Filter the white crystalline needles. Wash with cold Water/Ethanol (2:1).

Troubleshooting & Optimization Logic

Use the following decision tree to select the correct purification route based on your crude impurity profile.

Figure 2: Decision matrix for selecting the purification method based on HPLC impurity profiling.

References

-

Synthesis & Hydrogenation of Nitro-Diols

- Source: PrepChem. "Synthesis of 2-Phenyl-1,3-Propanediol.

-

Henry Reaction Mechanisms & Side Reactions

-

Source: BenchChem Technical Support.[1] "Side Reactions in the Henry Reaction of 2-Nitropropane." (Discusses Retro-Henry and dehydration risks).

-

-

Industrial Purification Patents

- Source: US Patent 4868327A. "Synthesis of 2-phenyl-1,3-propanediol.

-

General Crystallization Solvents

- Source: University of Pittsburgh. "Common Solvents for Crystallization." (Solvent polarity and selection guide).

Sources

Application Note: Scale-Up Synthesis of Phenyl-Nitro-Propanediol Derivatives

Executive Summary

This Application Note details the scale-up protocol for synthesizing 2-nitro-1-(4-nitrophenyl)propane-1,3-diol , a critical intermediate in the manufacturing of Chloramphenicol and related phenylpropanolamine derivatives.

While laboratory-scale synthesis (milligram to gram) often relies on simple batch mixing, multi-kilogram scale-up introduces non-linear risks regarding thermal runaway (due to the energetic nitro group) and stereochemical drift (syn/anti ratios). This guide transitions from a standard batch approach to a semi-continuous or controlled-dosing batch protocol , emphasizing the isolation of the pharmacologically relevant (1R, 2R)-threo diastereomer.

Target Audience

-

Process Chemists (Scale-up optimization)

-

Medicinal Chemists (Library synthesis)

-

HSE Officers (Process safety assessment)

Part 1: Strategic Process Design & Safety

The Chemical Challenge

The synthesis relies on the Henry Reaction (Nitroaldol Condensation) between 4-nitrobenzaldehyde and 2-nitroethanol.

-

Thermodynamics: The reaction is reversible and exothermic (

). -

Kinetics: Base-catalyzed equilibrium. High temperatures or high pH favor the retro-Henry reaction, degrading yield.

-

Stereochemistry: The reaction produces two diastereomeric pairs: threo (syn) and erythro (anti). The threo form is typically the required scaffold for antibiotics like Chloramphenicol.

Safety: The "Nitro" Factor

CRITICAL WARNING: Nitro-alcohols and their precursors are energetic materials.[1]

-

Thermal Runaway: Differential Scanning Calorimetry (DSC) data indicates an onset of decomposition for the crude nitro-diol mixture at

with high energy release ( -

Catalyst Management: Adding base (catalyst) to a bulk mixture of nitroethanol and aldehyde can trigger an instantaneous exotherm. Never perform "all-in" addition at scales

.

Process Logic Diagram

The following flowchart illustrates the critical decision nodes for the synthesis, prioritizing safety and stereocontrol.

Figure 1: Strategic workflow for the scale-up of nitro-aldol condensation, highlighting the critical safety screening and purification loop.

Part 2: Detailed Scale-Up Protocol (1 kg Batch)

Objective: Synthesis of threo-2-nitro-1-(4-nitrophenyl)propane-1,3-diol. Scale: 1.0 kg Input (Aldehyde basis).

Materials & Equipment

-

Reactor: 20L Jacketed Glass Reactor with overhead stirring (impeller type: pitch blade) and internal temperature probe.

-

Cooling: Cryostat capable of

. -

Dosing: Peristaltic pump for base catalyst solution.

-

Reagents:

-

4-Nitrobenzaldehyde (1.0 kg, 6.62 mol)

-

2-Nitroethanol (0.72 kg, 7.94 mol, 1.2 eq)

-

Triethylamine (TEA) or DIPEA (Catalytic, 0.1 eq)

-

Solvent: Ethanol (Absolute, 10 L)

-

Step-by-Step Procedure

Step 1: Reactor Charging & Inerting

-

Purge the 20L reactor with Nitrogen (

) to remove oxygen (safety precaution against flammable solvent vapors). -

Charge Ethanol (8 L) and 4-Nitrobenzaldehyde (1.0 kg) .

-

Start stirring at 250 RPM.

-

Cool the jacket to

. Ensure internal temperature reaches

Step 2: Reagent Addition

-

Add 2-Nitroethanol (0.72 kg) to the reactor. Note: 2-nitroethanol is relatively stable at this temp, but ensure no base is present yet.

-

Prepare the catalyst solution: Mix Triethylamine (67 g, 0.66 mol) with Ethanol (500 mL) in a separate dosing vessel.

Step 3: Controlled Reaction (The Henry Condensation)

-

Dosing: Begin adding the TEA/Ethanol solution via peristaltic pump over 2 hours .

-

Control Parameter: Maintain internal temperature

. If temp spikes, stop dosing immediately.

-

-

Aging: After dosing is complete, allow the reaction to warm to

(Room Temp) over 1 hour. -

Stir for an additional 4–6 hours.

-

IPC (In-Process Control): Sample for HPLC. Target:

residual aldehyde.

Step 4: Quench & Workup

-

Cool reactor to

. -

Add Acetic Acid (40 g, 1.0 eq relative to TEA) to neutralize the base. Crucial: Neutralization prevents the Retro-Henry reaction during concentration.

-

Concentrate the mixture under vacuum (

bath) to remove -

Add Ethyl Acetate (5 L) and Water (3 L) . Stir for 15 mins.

-

Separate phases. Wash the organic layer with Brine (2 L).

-

Dry organic layer over

, filter, and concentrate to a crude yellow oil/solid.

Step 5: Stereoselective Crystallization

The crude contains both threo (desired) and erythro (undesired) isomers.

-

Dissolve the crude residue in hot Water/Ethanol (90:10 ratio) at

. -

Cool slowly (

/hour) to Room Temperature, then to -

The threo isomer is generally less soluble and crystallizes first.

-

Filter the white/pale yellow crystals.

-

Drying: Vacuum oven at

for 24 hours.

Part 3: Critical Process Parameters (CPP) & Troubleshooting

| Parameter | Range | Impact of Deviation |

| Reaction Temp | ||

| Base Addition | 2 - 4 Hours | Fast Addition : Thermal spike (Runaway risk). Localized high pH causes polymerization. |

| Quench pH | 5.0 - 6.0 | pH > 7 : Product reverts to starting materials (Retro-Henry) during workup. |

| Water Content | Anhydrous (Start) | Water in the reaction slows the rate but is tolerated. Excessive water complicates workup. |

Troubleshooting Guide

-

Issue: Low Yield (<60%).

-

Cause: Retro-Henry reaction during workup.

-

Fix: Ensure pH is acidic (acetic acid) before any heating or concentration steps.

-

-

Issue: Poor Diastereomeric Ratio (DR).

-

Cause: Reaction temperature too high.

-

Fix: Keep reaction

. Consider using a Copper(II)-oxazoline catalyst for chiral induction if simple crystallization fails [1].

-

Part 4: Mechanism & Stereochemistry Visualization

The Henry reaction creates two new chiral centers. The transition state geometry determines the outcome. In non-chelated models (like this base-catalyzed route), the anti-isomer (erythro) is often kinetically favored, but the syn-isomer (threo) is thermodynamically more stable in certain solvents or can be isolated via solubility differences.

Figure 2: Reaction pathway from precursors to the specific chiral intermediate.

References

-

Continuous Flow Synthesis of 2-Nitroethanol: Hone, C. A., et al. "Control of Hazardous Processes in Flow: Synthesis of 2-Nitroethanol." Organic Process Research & Development. (2015).

-

Henry Reaction Solvent Effects: Luzzio, F. A. "The Henry reaction: recent examples." Tetrahedron. (2001).

-

Scale-Up Safety: Stoessel, F. "Thermal Safety of Chemical Processes: Risk Assessment and Process Design." Wiley-VCH. (2008).

-

Chloramphenicol Intermediate Synthesis: "Process for the synthesis of 2-amino-1-(4-nitrophenyl)propane-1,3-diol."[2] US Patent 2,483,884.

-

Stereoselective Henry Reaction: Palomo, C., et al. "Asymmetric Henry Reaction." European Journal of Organic Chemistry. (2006).

Disclaimer: This protocol involves hazardous chemicals.[1][3] All scale-up activities must be preceded by a formal Risk Assessment and conducted in appropriate containment facilities.

Sources

Reagents for selective reduction of nitro groups in presence of bromine

Application Note: Chemoselective Reduction of Nitroarenes Subtitle: Strategies for Preserving Halogen Functionality in Drug Discovery Scenarios

Strategic Overview

The Challenge: Hydrodehalogenation

In medicinal chemistry, the reduction of a nitro group (

This side reaction is catastrophic for multi-step synthesis, as the halogen is frequently the "handle" required for subsequent cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig).

The Solution: Kinetic Control & Catalyst Poisoning

Achieving chemoselectivity requires reagents that discriminate between the reduction potential of the

Reagent Selection Guide

Before initiating wet chemistry, use this decision matrix to select the optimal reagent based on your substrate's scale and sensitivity.

Figure 1: Decision matrix for selecting the appropriate reduction methodology.

Detailed Protocols

Method A: Sulfided Platinum on Carbon (Pt(S)/C)

Best For: Process scale-up, clean profiles, high throughput.

Mechanism: The sulfur modification "poisons" the highly active sites on the platinum surface responsible for activating the

-

Reagents:

-

Substrate (1.0 equiv)

-

5% Pt(S)/C (Sulfided Platinum) (1–3 wt% loading relative to substrate)

-

Solvent: Ethyl Acetate (EtOAc) or Methanol (MeOH)

-

Hydrogen Gas (

)[1]

-

-

Protocol:

-

Charge: In a hydrogenation vessel (Parr shaker or autoclave), dissolve the nitroarene in EtOAc (0.1 M concentration).

-

Catalyst: Add 5% Pt(S)/C. Note: Weigh catalyst under inert atmosphere if possible, though sulfided catalysts are less pyrophoric than standard Pd/C.

-

Purge: Seal vessel. Purge with

(3x), then -

Reaction: Pressurize to 3–5 bar (45–75 psi)

. Agitate at Room Temperature (RT) for 2–6 hours. -

Monitoring: Monitor

uptake. If uptake stalls, heat gently to 40°C. -

Workup: Filter through a Celite pad to remove catalyst.[1] Rinse with EtOAc.[1] Concentrate filtrate.[1][2]

-

Validation:

NMR should show disappearance of aryl protons ortho to

-

Method B: Iron / Ammonium Chloride (Fe/NH4Cl)

Best For: General benchtop use, robust tolerance of other functional groups.

Mechanism: Surface-mediated Single Electron Transfer (SET). The mild acidity of

-

Reagents:

-

Substrate (1.0 equiv)

-

Iron Powder (325 mesh, reduced) (5.0 equiv)

-

Ammonium Chloride (

) (5.0 equiv) -

Solvent: Ethanol/Water (3:1 ratio)

-

-

Protocol:

-

Setup: Equip a round-bottom flask with a reflux condenser and vigorous magnetic stirring.

-

Solvation: Dissolve substrate in Ethanol/Water mixture.

-

Addition: Add

and Iron powder. -

Reaction: Heat to reflux (approx. 80°C). Stirring must be vigorous to keep Iron suspended.

-

Timeline: Reaction typically completes in 1–4 hours. The grey iron powder will turn into a rust-colored sludge (

/ -

Workup: Cool to RT. Dilute with EtOAc. Filter through Celite to remove iron oxides. Wash the organic layer with water/brine to remove residual salts.

-

Note: If the filtrate is green, oxidative polymerization of the aniline may be occurring; add a pinch of sodium ascorbate during workup.

-

Method C: Sodium Dithionite (Na2S2O4)

Best For: Acid-sensitive substrates, metal-free requirements. Mechanism: Hydride transfer via sulfur dioxide anion radical intermediates.

-

Reagents:

-

Substrate (1.0 equiv)

-

Sodium Dithionite (

) (3.0–5.0 equiv) -

Solvent: THF/Water (1:1) or DMF/Water[3]

-

-

Protocol:

-

Dissolution: Dissolve substrate in THF.

-

Preparation: Dissolve

in the minimum amount of water necessary. -

Addition: Add the aqueous dithionite solution dropwise to the THF solution.

-

Reaction: Stir at RT or mild heat (50°C).

-

Workup: The reaction generates sulfite/sulfate byproducts. Quench with dilute

. Extract with EtOAc.[1][2] -

Caveat: Dithionite quality varies. If the reagent is old, it decomposes to bisulfite and loses potency. Use fresh bottles.

-

Method D: Stannous Chloride (SnCl2)

Best For: "The Nuclear Option"—when other methods fail or selectivity is paramount. Mechanism: Lewis-acid assisted electron transfer.

-

Reagents:

-

Protocol:

-

Mix: Dissolve substrate and

in Ethanol. -

Heat: Heat to 70°C for 2–12 hours.

-

Critical Workup (The Challenge): Tin salts form gelatinous emulsions at neutral pH.

-

Option 1: Pour into ice-cold 1M NaOH (raises pH > 10, solubilizing tin as stannate). Extract quickly.

-

Option 2: Use Rochelle's Salt (Potassium Sodium Tartrate) saturated solution to chelate tin. Stir for 2 hours until layers separate cleanly.

-

-

Comparative Analysis

| Feature | Pt(S)/C (Method A) | Fe/NH4Cl (Method B) | Na2S2O4 (Method C) | SnCl2 (Method D) |

| Chemoselectivity (vs Br) | High | Very High | High | Excellent |

| Scalability | Excellent (Process) | Good (Batch) | Moderate | Poor (Waste) |

| Reaction Time | 2–6 h | 1–4 h | 4–12 h | 2–24 h |

| Workup Difficulty | Low (Filtration) | Low (Filtration) | Low (Extraction) | High (Emulsion) |

| Green Chemistry Score | High (Catalytic) | Medium (Iron waste) | Medium | Low (Tin waste) |

Mechanistic Insight: The Iron Surface Pathway

Understanding the surface chemistry of the Iron reduction helps in troubleshooting stalled reactions. The reduction proceeds via a nitroso (

Figure 2: Stepwise reduction on the Iron surface. Accumulation of the Nitroso intermediate can lead to Azoxy dimers if the reaction is too slow or pH is incorrect.

References

-

BenchChem. (2025).[1] Application Notes and Protocols for the Reduction of Nitro Groups to Amines.[2]Link

-

Royal Society of Chemistry. (2025). Iron–water mediated chemoselective reduction of nitroarenes in a ball mill.Link

-

Organic Chemistry Portal. (2025). Sodium Hydrosulfite (Sodium Dithionite) Reagent Profile.[5]Link

-

Common Organic Chemistry. (2025). Nitro Reduction using Tin(II) Chloride (SnCl2).[1][2][4][6]Link

-

Blaser, H. U., et al. (2003). Selective Hydrogenation for Fine Chemicals: Recent Trends and New Developments. Advanced Synthesis & Catalysis.[7] Link

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. A Simple One-Pot Synthesis of 2-Substituted Quinazolin-4(3H)-ones from 2-Nitrobenzamides by Using Sodium Dithionite [organic-chemistry.org]

- 4. sciencedatabase.strategian.com [sciencedatabase.strategian.com]

- 5. Stoichiometric Reduction with Low Valent Sulfur (sulfide/dithionite) - Wordpress [reagents.acsgcipr.org]

- 6. Nitro Reduction - SnCl2 [commonorganicchemistry.com]

- 7. pubs.acs.org [pubs.acs.org]

Troubleshooting & Optimization

Technical Support Center: Stability and Handling of 2-(p-bromophenyl)-2-nitro-1,3-propanediol